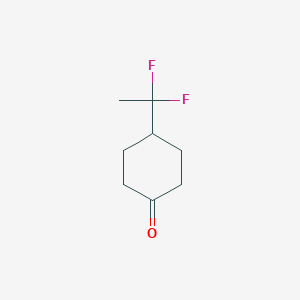

4-(1,1-Difluoroethyl)cyclohexanone

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(1,1-difluoroethyl)cyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12F2O/c1-8(9,10)6-2-4-7(11)5-3-6/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYFKZTVCPKKMAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCC(=O)CC1)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 1,1 Difluoroethyl Cyclohexanone and Its Precursors

Chemo- and Regioselective Routes to the Cyclohexanone (B45756) Core

Construction of the Cyclohexanone Skeleton via Ring-Forming Reactions

Ring-forming reactions offer a powerful approach to assemble the cyclohexanone core, often establishing key stereocenters in the process.

One of the most powerful and widely used methods for forming six-membered rings is the Diels-Alder reaction , a [4+2] cycloaddition between a conjugated diene and a dienophile. masterorganicchemistry.comlibretexts.org To synthesize a precursor for 4-(1,1-difluoroethyl)cyclohexanone, one could envision a reaction between a diene and a dienophile where one of the components bears the 1,1-difluoroethyl group or a suitable precursor. For the reaction to be efficient, the diene must be able to adopt an s-cis conformation, and the rate is generally accelerated by electron-donating groups on the diene and electron-withdrawing groups on the dienophile. libretexts.orgchemistrysteps.com The concerted nature of the Diels-Alder reaction ensures a high degree of stereospecificity, where the stereochemistry of the dienophile is retained in the cyclohexene (B86901) product. libretexts.org This cyclohexene can then be readily converted to the target cyclohexanone through established methods such as ozonolysis or dihydroxylation followed by oxidative cleavage.

The Robinson annulation is another cornerstone of six-membered ring synthesis, creating an α,β-unsaturated ketone in a cyclohexane (B81311) ring through a tandem Michael addition and intramolecular aldol (B89426) condensation. wikipedia.orgbyjus.comuoc.gr A potential strategy would involve the reaction of a ketone with a vinyl ketone bearing the 1,1-difluoroethyl moiety. The reaction is typically base-catalyzed, first initiating the Michael addition to form a 1,5-diketone intermediate, which then undergoes an intramolecular aldol condensation to form the six-membered ring. masterorganicchemistry.comorganic-chemistry.org Subsequent hydrogenation of the resulting enone would yield the saturated cyclohexanone.

| Ring-Forming Reaction | Key Reactants | Product Type | Ref. |

| Diels-Alder Reaction | Conjugated Diene + Dienophile | Substituted Cyclohexene | masterorganicchemistry.com |

| Robinson Annulation | Ketone + α,β-Unsaturated Ketone | α,β-Unsaturated Cyclohexenone | wikipedia.org |

Post-Cyclization Functionalization Strategies

An alternative to de novo ring construction is the functionalization of a pre-existing carbocyclic ring. This approach can be highly effective, particularly when starting from readily available cyclohexanone derivatives.

For instance, methods have been developed for the synthesis of 4-substituted cyclohexanones starting from materials like 1,4-cyclohexanedione (B43130). orgsyn.orggoogle.com A common strategy involves the protection of one ketone as a ketal, allowing for selective manipulation of the other. A patent describes the synthesis of 4-fluorocyclohexanone (B1313779) from 1,4-cyclohexanedione monoethylene ketal, which undergoes fluorination and subsequent deprotection. google.com A similar strategy could be envisioned where the 1,1-difluoroethyl group is introduced onto the protected cyclohexanone framework.

Furthermore, the oxidation of a corresponding 4-substituted cyclohexanol (B46403) is a direct and efficient method. For example, 4-fluorocyclohexan-1-ol can be oxidized to 4-fluorocyclohexanone using reagents like pyridinium (B92312) chlorochromate (PCC). google.com This implies that if 4-(1,1-difluoroethyl)cyclohexanol can be synthesized, a straightforward oxidation would yield the desired ketone. The synthesis of the precursor alcohol could potentially be achieved by the catalytic oxidation of 1,4-cyclohexanedimethanol (B133615) to 1,4-cyclohexanedicarboxaldehyde, followed by further selective functionalization. nih.gov

Stereoselective Installation and Manipulation of the 4-(1,1-Difluoroethyl) Moiety

The introduction of the 1,1-difluoroethyl group is a critical and often challenging step. The high electronegativity of fluorine can significantly influence the reactivity of adjacent functional groups. Advanced fluorination strategies are required to install this moiety with high efficiency and, where necessary, stereocontrol.

Enantioselective and Diastereoselective Fluorination Approaches

Creating chiral centers in fluorinated molecules is a key goal in modern organic synthesis, as the stereochemistry can have a profound effect on biological activity.

Catalytic enantioselective fluorination has emerged as a powerful tool. For example, chiral metal complexes can catalyze the fluorination of prochiral substrates. A desymmetrizing dehydrogenation catalyzed by a chiral primary amine allows for the highly enantioselective synthesis of 4-substituted cyclohexenones from the corresponding cyclohexanones. nih.gov Organocatalytic methods, such as the use of BINOL-derived catalysts, have also been successfully employed for the enantioselective conjugate addition to form chiral δ-substituted cyclohexenones. nsf.gov These strategies could potentially be adapted to install or resolve a chiral center in the this compound scaffold.

Diastereoselective synthesis of highly substituted cyclohexanones can be achieved through cascade reactions, such as inter-intramolecular double Michael additions, which can proceed with complete diastereoselectivity. beilstein-journals.orgnih.gov While not a direct fluorination, these methods establish the relative stereochemistry of multiple substituents on the ring, which can then guide a subsequent fluorination step.

Introduction of the 1,1-Difluoroethyl Group via Nucleophilic Difluoroethylation of Carbonyl Compounds

The direct introduction of a difluoroethyl group often relies on nucleophilic addition to a carbonyl electrophile. This requires a reagent that can act as a source of the 1,1-difluoroethyl anion or its synthetic equivalent.

While reagents for direct difluoromethylation (transferring a CF2H group) are known, such as zinc sulfinate (DFMS), which generates a CF2H radical, the analogous difluoroethylation is more complex. nih.gov The development of reagents for nucleophilic difluoroethylation is an active area of research. Strategies often involve the use of organometallic reagents where the 1,1-difluoroethyl group is attached to a metal like zinc or silicon, which can then be delivered to an aldehyde or ketone precursor on the cyclohexane ring. The phenylsulfonyl group has been shown to stabilize the corresponding difluoromethyl anion, suggesting that a similar strategy could be applied to create a stable 1,1-difluoroethyl nucleophile. acs.orgcas.cn

Radical-Mediated and Electrophilic Fluorination Strategies for the 1,1-Difluoroethyl Group

Radical and electrophilic pathways provide alternative and complementary approaches to installing fluorine atoms.

Radical fluorination involves the generation of a carbon-centered radical which is then trapped by a fluorine atom source. This approach is particularly useful for C-H functionalization. While not a direct method for creating the 1,1-difluoroethyl group in one step, it could be used to fluorinate a precursor. For instance, a radical could be generated at the C-4 position of an ethyl-substituted cyclohexanone precursor, followed by reaction with a fluorine source.

Electrophilic fluorination is a widely used method that involves the reaction of a carbon-centered nucleophile (like an enolate or enol ether) with an electrophilic fluorine source ("F+"). A hypervalent iodine reagent, (2,2-difluoroethyl)(aryl)iodonium triflate, has been developed for the electrophilic 2,2-difluoroethylation of heteroatom nucleophiles, demonstrating the potential for electrophilic transfer of this group. nih.gov For the synthesis of this compound, a plausible route would involve generating the enolate of 4-acetylcyclohexanone and reacting it with an electrophilic fluorinating agent, such as Selectfluor, in a two-step sequence to introduce the two fluorine atoms.

The table below summarizes some modern fluorination reagents.

| Reagent Type | Example Reagent | Application | Ref. |

| Nucleophilic | PyFluor | Deoxyfluorination of alcohols | ucla.edu |

| Electrophilic | (2,2-difluoroethyl)(aryl)iodonium triflate | Difluoroethylation of nucleophiles | nih.gov |

| Radical Source | Zn(SO2CF2H)2 (DFMS) | Difluoromethylation of heteroarenes | nih.gov |

Novel Fluorination Reagents and Catalytic Systems in the Synthesis of Fluorinated Cyclohexanones

The direct conversion of a carbonyl group to a geminal-difluoro group is a key transformation in the synthesis of compounds like this compound. This has driven the development of more effective and safer fluorinating agents and catalytic systems.

Deoxyfluorination reagents are pivotal for converting carbonyls and alcohols into their fluorinated counterparts. eurekaselect.com While numerous reagents are available, Diethylaminosulfur trifluoride (DAST) and Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxofluor) have historically been common choices. eurekaselect.com These agents readily convert the oxygen in hydroxyl and carbonyl groups into one or two fluorine atoms, respectively. eurekaselect.com However, their utility is hampered by significant drawbacks, including thermal instability and stringent handling requirements. sigmaaldrich.comorgsyn.org

To address these safety and handling issues, newer crystalline deoxofluorination reagents, such as XtalFluor-E, have been introduced. sigmaaldrich.com XtalFluor-E, an aminodifluorosulfinium salt, exhibits greater thermal stability and is safer to handle than DAST and Deoxo-Fluor. smolecule.commt.com It is effective for converting aldehydes and ketones to geminal-difluorides. sigmaaldrich.com Unlike its predecessors, XtalFluor-E does not generate free hydrogen fluoride (B91410) (HF) under anhydrous conditions and often requires a promoter or an external fluoride source, such as tetrabutylammonium (B224687) fluoride (TBAF), for efficient deoxofluorination. sigmaaldrich.comsmolecule.com

| Reagent | Chemical Name | Key Characteristics | Promoter/Co-reagent |

|---|---|---|---|

| DAST | Diethylaminosulfur trifluoride | Effective but thermally unstable; can release hazardous HF. sigmaaldrich.comorgsyn.orgmt.com | Not always required. |

| Deoxofluor | Bis(2-methoxyethyl)aminosulfur trifluoride | More thermally stable than DAST but shares some handling issues. commonorganicchemistry.comorganic-chemistry.org | Not always required. |

| XtalFluor-E | [Et2NSF2]BF4 (aminodifluorosulfinium salt) | Crystalline solid, high thermal stability, enhanced safety profile. sigmaaldrich.comsmolecule.com | Often requires an external fluoride source (e.g., TBAF) or promoter. sigmaaldrich.comsmolecule.com |

Transition-metal catalysis has become a powerful tool for constructing fluorinated compounds. nih.gov Palladium and copper are the most commonly used metals for these transformations due to their efficiency and, in the case of copper, low cost. nih.gov These catalytic methods can be broadly categorized into cross-coupling reactions and direct introduction of fluorine. nih.gov

Recent breakthroughs include the demonstration of Palladium(0)/Palladium(II)-catalyzed nucleophilic fluorination to create fluoroarenes from aryl triflates. rsc.org Furthermore, transition-metal catalysts have been developed for the selective fluorination of alkenes, alkynes, and allenes, providing new strategies for synthesizing fluorinated heterocycles. nih.gov These reactions often exhibit high regio- and stereoselectivity. nih.gov The development of these methods is critical for the synthesis of complex molecules where traditional fluorination reagents may lack selectivity or functional group tolerance. rsc.org

Organocatalysis, which utilizes small organic molecules as catalysts, presents an alternative to metal-based systems. While specific applications for the synthesis of this compound are not widely documented, the principles of organocatalytic fluorination of ketones are well-established. These methods often involve the activation of a ketone substrate by the organocatalyst to form an enamine or enolate intermediate, which then reacts with an electrophilic fluorine source, such as an N-F reagent. organicreactions.org For example, proline and its derivatives have been used to catalyze the α-fluorination of ketones and aldehydes. This approach offers the potential for highly enantioselective fluorinations, a significant advantage in the synthesis of chiral pharmaceutical intermediates.

Green Chemistry Principles and Sustainable Synthesis of Fluorinated Cyclohexanones

The growing emphasis on sustainable chemical manufacturing has spurred the adoption of green chemistry principles in the synthesis of fluorinated compounds. scribd.comeurekalert.org Key goals include minimizing waste, reducing energy consumption, and using less hazardous materials. scribd.comuva.nl

A core principle of green chemistry is maximizing atom economy, which measures the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the desired product. wikipedia.orgwordpress.com Addition reactions, where all reactant atoms are incorporated into the product, have a 100% atom economy, whereas substitution and elimination reactions generate byproducts and have lower atom economies. youtube.com

| Reaction Type | General Equation | Atom Economy |

|---|---|---|

| Addition | A + B → C | 100% (Theoretically) youtube.com |

| Substitution | A + B → C + D | <100% (Byproduct D is formed) youtube.com |

| Elimination | A → B + C | <100% (Byproduct C is formed) youtube.com |

Solvent-free synthesis is another key green methodology. Mechanochemical reactions, conducted via ball milling, offer a promising alternative to traditional solution-based chemistry by eliminating the need for large volumes of solvents and reducing waste. rsc.org Recently, a solvent- and catalyst-free approach for synthesizing gem-difluorinated compounds using direct hydrogen-bond interactions between fluorinated and non-fluorinated reactants has been described, highlighting a novel, environmentally friendly protocol. mdpi.com

Biocatalysis and photoredox catalysis are emerging as powerful and sustainable tools for fluorination. nih.gov

Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity. While naturally occurring organofluorine compounds are rare, researchers have engineered enzymes for fluorination reactions. nih.govnih.gov For instance, a biocatalytic strategy using engineered myoglobin-based catalysts has been developed for the highly stereoselective synthesis of fluorinated cyclopropanes. nih.govutdallas.edu This approach can achieve transformations not currently possible with chemocatalytic methods. nih.govutdallas.edu

Photoredox catalysis uses visible light to initiate chemical reactions under mild conditions. mdpi.com This method has become a prominent approach for catalytic fluorination due to its high functional group compatibility. nih.govmdpi.com The first example of a photoredox catalytic method for direct C-F bond formation involved a single-electron transfer from a ruthenium complex to the electrophilic fluorinating agent Selectfluor. ubc.ca This strategy provides a practical improvement over harsher, UV-mediated fluorination methods. ubc.ca

Chemical Reactivity and Transformation Studies of 4 1,1 Difluoroethyl Cyclohexanone

Reactivity of the Carbonyl Functionality

The carbonyl group of 4-(1,1-Difluoroethyl)cyclohexanone is a key reactive center, susceptible to a range of transformations. The strong electron-withdrawing nature of the two fluorine atoms in the 1,1-difluoroethyl substituent, transmitted through the cyclohexane (B81311) ring, enhances the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles compared to its non-fluorinated analog.

Nucleophilic Addition Reactions and Their Stereochemical Outcomes

Nucleophilic addition to the carbonyl group of this compound can proceed via either axial or equatorial attack, leading to the formation of diastereomeric alcohol products. The stereochemical outcome is dictated by a combination of steric and electronic factors, including the nature of the nucleophile and the conformation of the cyclohexane ring.

The presence of the 4-(1,1-difluoroethyl) group is expected to favor a conformation where this bulky substituent occupies an equatorial position to minimize steric strain. This conformational preference influences the accessibility of the two faces of the carbonyl group to incoming nucleophiles.

Generally, small nucleophiles, such as hydride reagents like sodium borohydride, tend to favor axial attack on cyclohexanones, leading to the formation of the equatorial alcohol. This is attributed to the Felkin-Anh-Eisenstein model, which considers torsional strain and stereoelectronic effects. Conversely, bulkier nucleophiles often exhibit a preference for equatorial attack to avoid steric hindrance from the axial hydrogens at the C2 and C6 positions.

A plausible set of outcomes for the reduction of this compound with different hydride reagents is presented in the table below, based on established principles of cyclohexanone (B45756) reactivity.

| Nucleophile (Reducing Agent) | Expected Major Product (Stereochemistry) | Rationale |

| Sodium Borohydride (NaBH₄) | trans-4-(1,1-Difluoroethyl)cyclohexanol | Axial attack of the small hydride nucleophile is favored, leading to the equatorial alcohol. |

| Lithium Tri-sec-butylborohydride (L-Selectride®) | cis-4-(1,1-Difluoroethyl)cyclohexanol | Equatorial attack of the bulky hydride nucleophile is favored to avoid steric interactions with axial hydrogens. |

| Grignard Reagents (e.g., CH₃MgBr) | Mixture of cis and trans alcohols | The outcome is dependent on the specific Grignard reagent and reaction conditions, with a potential for either axial or equatorial attack to be favored. |

It is important to note that these are predicted outcomes, and experimental verification is necessary to determine the precise diastereomeric ratios.

Reductions, Oxidations, and Condensation Reactions at the Carbonyl Center

The carbonyl group of this compound readily undergoes reduction to the corresponding secondary alcohol using standard hydride reagents. As discussed, the stereoselectivity of this reduction is a key consideration.

Oxidation of the ketone to introduce further functionality is less common but can be achieved under specific conditions, potentially leading to lactones through Baeyer-Villiger oxidation. The electron-withdrawing nature of the difluoroethyl group might influence the migratory aptitude of the adjacent carbons in such a reaction.

Condensation reactions, such as the aldol (B89426) condensation, are also a feature of the reactivity of this compound. researchgate.net The presence of α-hydrogens allows for the formation of an enolate, which can then react with another molecule of the ketone or a different aldehyde or ketone. youtube.com The equilibrium of the aldol addition of ketones generally favors the reactants, and for a substituted cyclohexanone like the title compound, steric hindrance can further disfavor the formation of the aldol adduct. youtube.com However, under forcing conditions, the aldol condensation product can be formed, which may subsequently dehydrate to yield an α,β-unsaturated ketone.

α-Functionalization and Enolate Chemistry of the Cyclohexanone Ring

The protons on the carbon atoms adjacent to the carbonyl group (α-protons) in this compound are acidic and can be removed by a suitable base to form an enolate. masterorganicchemistry.com The resulting enolate is a powerful nucleophile and a key intermediate for the formation of new carbon-carbon and carbon-heteroatom bonds at the α-position. The presence of the electron-withdrawing 1,1-difluoroethyl group at the 4-position can influence the acidity of the α-protons through inductive effects, potentially facilitating enolate formation.

Electrophilic and Nucleophilic α-Substitutions

The enolate of this compound can react with a variety of electrophiles in α-substitution reactions. wikipedia.org For instance, alkylation with alkyl halides allows for the introduction of an alkyl group at the α-position. nih.gov The regioselectivity of this reaction is not a concern for this symmetrical ketone. The stereoselectivity, however, is important, as the incoming electrophile can approach from either the same side as the 4-substituent (syn) or the opposite side (anti), leading to diastereomeric products. Generally, the alkylation of conformationally rigid cyclohexanone enolates tends to proceed via axial attack of the electrophile to minimize steric interactions in the transition state. nih.gov

Halogenation at the α-position can also be readily achieved by treating the ketone or its enolate with a halogen source, such as bromine or N-bromosuccinimide.

Tandem Reactions and Cascade Processes Involving Enolate Intermediates

The enolate of this compound can participate in tandem or cascade reactions, where multiple bond-forming events occur in a single operational step. nih.govnih.gov For example, a Michael addition of the enolate to an α,β-unsaturated carbonyl compound could be followed by an intramolecular aldol condensation to construct complex ring systems. The electron-withdrawing nature of the difluoroethyl group can influence the reactivity of the enolate and the stability of the intermediates in these cascade processes.

While specific examples involving this compound are not prevalent in the literature, the general principles of tandem Michael-aldol reactions with substituted cyclohexanones suggest that this would be a viable strategy for the synthesis of complex polycyclic structures.

Transformations Involving the Cyclohexane Ring and Remote Functional Groups

Beyond the immediate vicinity of the carbonyl group, the cyclohexane ring of this compound and its derivatives can undergo various transformations. The presence of the difluoroethyl group can influence the reactivity of other functional groups on the ring through steric and electronic effects.

For instance, if a double bond is introduced into the ring, the difluoroethyl group can direct the stereochemical outcome of subsequent reactions such as epoxidation or dihydroxylation. Furthermore, the strong carbon-fluorine bonds are generally stable, but under certain reductive or radical conditions, C-F bond cleavage could potentially occur, although this is typically challenging.

Transformations that involve the remote 1,1-difluoroethyl group itself are less common but could be envisioned under specific reaction conditions, potentially involving radical intermediates or rearrangements.

Ring-Opening and Rearrangement Reactions

Ring-opening reactions of cyclic ketones can be initiated through various mechanisms, often leading to the formation of linear, functionalized products. While specific studies on the ring-opening of this compound are not extensively documented in publicly available research, analogous reactions with related cyclic systems provide valuable insights. For instance, the ring-opening of fluoroalkylidene-oxetanes has been shown to be directed by the electronic influence of the fluorine atoms. beilstein-journals.org In the context of this compound, cleavage of the carbon-carbon bonds within the ring could potentially be achieved under specific conditions, such as through oxidative or reductive processes, though this remains an area for further investigation.

Rearrangement reactions, such as the Baeyer-Villiger oxidation and the Beckmann rearrangement, are fundamental transformations for cyclic ketones.

The Baeyer-Villiger oxidation converts cyclic ketones into lactones (cyclic esters). This reaction typically proceeds via the insertion of an oxygen atom adjacent to the carbonyl group. The regioselectivity of this rearrangement is influenced by the migratory aptitude of the adjacent carbon atoms. While no specific data for this compound is available, studies on other substituted cyclohexanones demonstrate that the reaction is sensitive to the electronic nature of the substituents.

The Beckmann rearrangement transforms the oxime derivative of a cyclic ketone into a lactam (a cyclic amide). This acid-catalyzed reaction involves the migration of the group anti-periplanar to the leaving group on the nitrogen atom. The classic example is the conversion of cyclohexanone oxime to ε-caprolactam, a precursor to Nylon-6. The presence of the electron-withdrawing 1,1-difluoroethyl group would be expected to influence the rate and potentially the regioselectivity of this rearrangement.

| Rearrangement Reaction | Reactant | Product | Reagents | Key Feature |

| Baeyer-Villiger Oxidation | Cyclic Ketone | Lactone | Peroxyacids (e.g., m-CPBA) | Oxygen atom insertion |

| Beckmann Rearrangement | Cyclic Ketone Oxime | Lactam | Acid (e.g., H₂SO₄) | Carbon-to-nitrogen migration |

Oxidative and Reductive Manipulations of the Ring System

The cyclohexanone ring in this compound is susceptible to both oxidation and reduction, leading to a variety of functionalized products.

Oxidative manipulations can involve the cleavage of the ring to form dicarboxylic acids or the introduction of further oxygen-containing functional groups. Strong oxidizing agents can lead to the rupture of the carbon-carbon bonds of the ring.

Reductive manipulations primarily target the carbonyl group. The reduction of the ketone to a secondary alcohol, 4-(1,1-Difluoroethyl)cyclohexanol, is a common transformation. This can be achieved using various reducing agents, with the stereochemical outcome (the formation of cis or trans isomers) being influenced by the steric bulk of the reducing agent and the conformational preferences of the substrate.

| Transformation | Reagents (Examples) | Product Type |

| Oxidation | Strong oxidizing agents | Dicarboxylic acids |

| Reduction | NaBH₄, LiAlH₄ | Secondary alcohol |

Influence of the 1,1-Difluoroethyl Group on Molecular Reactivity and Selectivity

Electronic and Inductive Effects on Reaction Pathways

The two fluorine atoms on the ethyl group are highly electronegative, leading to a strong electron-withdrawing inductive effect (-I effect). wikipedia.org This effect is transmitted through the sigma bonds of the cyclohexane ring to the carbonyl group.

The primary consequence of this inductive effect is an increase in the electrophilicity of the carbonyl carbon. The withdrawal of electron density makes the carbonyl carbon more electron-deficient and, therefore, more susceptible to attack by nucleophiles. This enhanced reactivity towards nucleophiles is a key feature imparted by the 1,1-difluoroethyl group.

In reactions involving the carbonyl group, such as nucleophilic addition, the rate of reaction is expected to be higher for this compound compared to unsubstituted cyclohexanone. This electronic activation can also influence the equilibrium position of reactions like hydrate (B1144303) and hemiacetal formation.

Steric Effects and Conformational Preferences in Reaction Design

The 1,1-difluoroethyl group, while electronically significant, also contributes to the steric environment of the cyclohexanone ring. The size of this group influences the conformational equilibrium of the ring. Like other substituted cyclohexanes, this compound exists predominantly in a chair conformation. The 1,1-difluoroethyl group can occupy either an axial or an equatorial position.

Generally, bulky substituents on a cyclohexane ring prefer the equatorial position to minimize steric interactions (1,3-diaxial interactions). The conformational preference of the 1,1-difluoroethyl group will, therefore, dictate the predominant shape of the molecule and influence the stereochemical outcome of reactions. For instance, in the reduction of the carbonyl group, the approach of the reducing agent will be directed by the steric hindrance presented by the substituent, leading to a preference for the formation of one diastereomer over the other. The geminal difluoro groups themselves can also influence conformational preferences through non-classical hydrogen bonding interactions.

The interplay between these electronic and steric effects is crucial in controlling the reactivity and selectivity of chemical transformations involving this compound, making it a molecule of interest for the synthesis of complex fluorinated compounds.

Mechanistic Investigations of Reactions Involving 4 1,1 Difluoroethyl Cyclohexanone

Elucidation of Reaction Mechanisms and Transition State Structures

The elucidation of a reaction mechanism provides a fundamental understanding of how reactants are converted into products, including the identification of any transient intermediates and the characterization of transition states.

Kinetic and Thermodynamic Studies

Thermodynamic studies would focus on the energy changes that occur throughout the reaction. Key parameters such as the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) would be determined. A negative ΔG indicates a spontaneous reaction, while the enthalpy change provides information about whether the reaction is exothermic (releases heat) or endothermic (absorbs heat). Computational chemistry could be employed to model the reaction pathway and calculate the energies of reactants, transition states, and products, providing theoretical insights into the reaction's energetic landscape.

Table 1: Hypothetical Kinetic Data for a Reaction of 4-(1,1-Difluoroethyl)cyclohexanone

| Experiment | [this compound] (M) | [Nucleophile] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 1.0 x 10⁻⁴ |

| 2 | 0.2 | 0.1 | 2.0 x 10⁻⁴ |

| 3 | 0.1 | 0.2 | 4.0 x 10⁻⁴ |

This table presents hypothetical data to illustrate how kinetic experiments would be designed. The actual values would need to be determined experimentally.

Isotope Labeling and Kinetic Isotope Effect (KIE) Analyses

Isotope labeling is a powerful technique used to trace the fate of specific atoms during a chemical reaction. By replacing an atom with one of its heavier isotopes (e.g., replacing hydrogen with deuterium), chemists can follow the atom's path and gain insights into bond-breaking and bond-forming steps.

The kinetic isotope effect (KIE) is the change in the rate of a reaction when an atom in the reactants is replaced by one of its isotopes. A primary KIE is observed when the bond to the isotopically labeled atom is broken in the rate-determining step of the reaction. For instance, in the enolization of a ketone, if the deprotonation at the α-carbon is the slowest step, replacing the α-hydrogens of this compound with deuterium (B1214612) would lead to a significant decrease in the reaction rate. A secondary KIE occurs when the isotopically substituted atom is not directly involved in bond breaking but is located near the reaction center. The magnitude of the KIE can provide valuable information about the structure of the transition state.

Role of Catalysts and Reagents in Promoting Transformations

Catalysts and reagents play a pivotal role in chemical transformations by providing alternative reaction pathways with lower activation energies, thereby increasing the reaction rate and often influencing the selectivity of the reaction.

Catalyst Activation and Deactivation Pathways

In a catalyzed reaction involving this compound, the catalyst would first interact with the substrate to form an activated complex. For example, an acid catalyst could protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. Understanding the mechanism of catalyst activation is key to optimizing reaction conditions.

Catalyst deactivation refers to the loss of catalytic activity over time. This can occur through various mechanisms, such as poisoning, where a substance strongly binds to the active sites of the catalyst, or coking, where carbonaceous materials deposit on the catalyst surface. For instance, in reactions run at high temperatures, the organic molecules involved, including this compound or subsequent products, could potentially decompose and lead to catalyst deactivation.

Characterization of Reactive Intermediates

Reactive intermediates are short-lived, high-energy species that are formed during a reaction but are not present in the final products. Their direct observation and characterization are often challenging but provide crucial evidence for a proposed reaction mechanism. Spectroscopic techniques such as NMR, IR, and mass spectrometry, often performed at low temperatures to increase the lifetime of the intermediate, can be used for this purpose.

For reactions of this compound, potential reactive intermediates could include enolates, enamines, or protonated carbonyl species. For example, in a base-catalyzed aldol (B89426) reaction, the enolate of this compound would be a key reactive intermediate. Its structure and reactivity would be of significant interest for understanding the stereochemical outcome of the reaction.

Table 2: Potential Reactive Intermediates in Reactions of this compound

| Reaction Type | Potential Intermediate | Method of Characterization |

| Acid-catalyzed nucleophilic addition | Protonated carbonyl | Low-temperature NMR, IR |

| Base-catalyzed alkylation | Enolate | Trapping experiments, Spectroscopic analysis |

| Enamine catalysis | Enamine | NMR, Mass Spectrometry |

This table outlines potential intermediates and the techniques that could be employed for their characterization in the context of reactions involving the title compound.

Computational and Theoretical Chemistry Studies of 4 1,1 Difluoroethyl Cyclohexanone

Electronic Structure and Conformational Analysis

The three-dimensional structure and electronic properties of 4-(1,1-Difluoroethyl)cyclohexanone are fundamental to its chemical behavior. Computational chemistry provides powerful tools to explore these characteristics in detail.

Density Functional Theory (DFT) is a robust quantum mechanical method used to determine the electronic structure and ground state properties of molecules. For this compound, DFT calculations, typically using a functional like B3LYP with a suitable basis set (e.g., 6-31G* or larger), would be the primary tool to investigate its fundamental properties.

These calculations would yield the optimized three-dimensional geometry of the molecule, providing precise bond lengths, bond angles, and dihedral angles. The cyclohexanone (B45756) ring is known to adopt a chair conformation to minimize strain. pressbooks.publibretexts.org The 1,1-difluoroethyl substituent can exist in either an axial or equatorial position, leading to two primary chair conformers. DFT calculations would determine the relative energies of these two conformers, with the equatorial conformer generally expected to be more stable to minimize steric hindrance. pressbooks.pub

Furthermore, DFT provides insights into the electronic properties of the molecule. A key output is the molecular electrostatic potential (MEP) map, which illustrates the charge distribution. For this compound, the MEP would show a region of negative potential around the electronegative oxygen atom of the carbonyl group and the fluorine atoms, and regions of positive potential around the hydrogen atoms. This information is crucial for predicting sites of electrophilic and nucleophilic attack. Other calculated properties would include the dipole moment and atomic charges. DFT has been successfully applied to investigate various aspects of substituted cyclohexanones and other fluorinated organic molecules. researchgate.netfrontiersin.orgrsc.org

Table 1: Representative DFT-Calculated Properties for a Substituted Cyclohexanone (Note: This is an illustrative table based on typical results for similar molecules, not specific data for this compound.)

| Property | Value |

| Energy of Equatorial Conformer | -X kcal/mol |

| Energy of Axial Conformer | -X + Y kcal/mol |

| Dipole Moment | ~2.5 - 3.5 D |

| HOMO Energy | ~ -6.5 eV |

| LUMO Energy | ~ +1.0 eV |

| HOMO-LUMO Gap | ~ 7.5 eV |

While DFT is excellent for determining static, minimum-energy structures, Molecular Dynamics (MD) simulations are employed to explore the full conformational landscape of a molecule over time in a simulated environment (e.g., in a solvent like water). nih.gov MD simulations model the movements of atoms by solving Newton's equations of motion.

For this compound, an MD simulation would typically use a classical force field, such as the Generalized Amber Force Field (GAFF), which is designed for organic molecules. mdpi.com The simulation would begin with the molecule solvated in a box of water molecules. Over the course of the simulation (nanoseconds to microseconds), the molecule's dynamic behavior can be observed, including:

Ring Flipping: The interconversion between the two chair conformations. MD can provide the rate and energy barrier for this process, which is known to be faster in cyclohexanone than in cyclohexane (B81311). youtube.com

Substituent Rotation: The rotation of the 1,1-difluoroethyl group around the C-C bond connecting it to the ring.

Solvent Interactions: How the molecule interacts with the surrounding solvent molecules through hydrogen bonds and other non-covalent interactions.

MD simulations provide a statistical view of the conformational preferences, revealing the percentage of time the molecule spends in the axial versus equatorial conformation and identifying other less stable conformations like twist-boat forms that might be populated. researchgate.net

Prediction of Reactivity and Selectivity

Understanding where and how this compound will react is a key goal of theoretical chemistry. Computational methods can predict its reactivity towards various reagents and explain the selectivity of potential reactions.

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting chemical reactivity. It posits that reactions are primarily governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. numberanalytics.comwikipedia.org

For this compound, the key frontier orbitals would be:

HOMO: The HOMO is expected to be localized primarily on the lone pairs of the carbonyl oxygen atom. This region is therefore the most susceptible to attack by electrophiles.

LUMO: The LUMO is anticipated to be the π* antibonding orbital of the C=O double bond, with a large coefficient on the carbonyl carbon. cureffi.org This makes the carbonyl carbon the primary site for nucleophilic attack.

The energies of the HOMO and LUMO, and the resulting HOMO-LUMO energy gap, are important reactivity descriptors. A small energy gap generally indicates higher reactivity. DFT calculations provide precise values for these orbital energies. imperial.ac.uk This analysis is fundamental to understanding reactions like the addition of nucleophiles (e.g., Grignard reagents, organolithiums, or enolates) to the carbonyl group. cureffi.orgfiveable.me

To gain a quantitative understanding of a reaction's feasibility and selectivity, computational chemists model the entire reaction pathway, including the transition state (TS). The transition state is the highest energy point along the reaction coordinate, and its energy determines the activation energy (Ea) of the reaction.

For a reaction involving this compound, such as the addition of a nucleophile, DFT calculations would be used to:

Locate the geometries of the reactants and products.

Find the structure of the high-energy transition state connecting them.

Calculate the energies of all species to construct a reaction energy profile.

Theoretical Studies on Non-Covalent Interactions and Fluorine Effects

The two fluorine atoms in this compound are not mere spectators; they exert profound electronic and steric effects that influence the molecule's conformation and interactions.

The study of non-covalent interactions involving organic fluorine is a significant area of research. researchgate.net In this compound, the highly electronegative fluorine atoms create a strong local dipole in the difluoroethyl group. This leads to several important non-covalent phenomena:

The Gauche Effect: This is a well-documented stereoelectronic effect where a gauche conformation (dihedral angle of ~60°) is more stable than an anti conformation (180°). wikipedia.org In the case of the 1,1-difluoroethyl substituent, a gauche preference would be expected for the F-C-C-C dihedral angles. This effect arises from hyperconjugation, where electron density is donated from a C-H or C-C σ bonding orbital into a C-F σ* antibonding orbital. wikipedia.orgpsu.edu This interaction is maximized in the gauche arrangement and would significantly influence the preferred rotational conformation of the side chain.

Intramolecular and Intermolecular Hydrogen Bonding: Although fluorine is a weak hydrogen bond acceptor, C-H···F interactions can occur and contribute to conformational stability and crystal packing. acs.orgnih.gov The fluorine atoms can interact with nearby C-H bonds within the same molecule or with C-H bonds of neighboring molecules in the condensed phase.

Theoretical studies, often combining DFT with methods like Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) analysis, are used to visualize and quantify these weak interactions, providing a deeper understanding of the "fluorine effect" on molecular structure and properties. researchgate.netacs.org

Halogen Bonding and Fluorine-Mediated Interactions

The electronegativity of fluorine significantly influences the electron density distribution within a molecule, leading to the formation of polarized C-F bonds. This polarization is the foundation for a range of fluorine-mediated intermolecular interactions that can play a crucial role in the solid-state packing of molecules and their interactions with biological targets. While fluorine is not a typical halogen bond donor, it can act as a halogen bond acceptor. More commonly, the polarized nature of the C-F bond facilitates other weak interactions.

In the case of this compound, the geminal difluoro group on the ethyl substituent creates a localized region of negative electrostatic potential around the fluorine atoms and a positive potential on the adjacent carbon and hydrogen atoms. This electronic arrangement promotes several types of non-covalent interactions.

One of the most significant fluorine-mediated interactions is the C-H···F-C hydrogen bond. These are a form of weak or "non-classical" hydrogen bonds where a polarized C-H bond interacts with an electronegative fluorine atom. nih.gov In the context of this compound, intramolecular C-H···F-C interactions can influence the conformational preference of the 1,1-difluoroethyl group relative to the cyclohexane ring. Intermolecularly, these interactions are pivotal in crystal lattice formation.

Another important interaction is the C-F···F-C interaction, which has been a subject of considerable debate. rsc.org These can be categorized into two main types. Type I interactions involve two fluorine atoms in a head-to-head arrangement, which is generally repulsive. In contrast, Type II interactions, where the C-F bonds are oriented in a side-by-side or anti-parallel manner, are considered to be attractive and stabilizing. rsc.org The nature of these interactions is governed by the distribution of electron density around the fluorine atom, which can be elucidated through detailed computational charge density analysis. rsc.org

The table below summarizes the typical characteristics of these fluorine-mediated interactions, which are expected to be relevant for this compound based on studies of analogous fluorinated organic molecules.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Typical Energy (kcal/mol) |

| C-H···F-C | C-H | C-F | 2.2 - 2.8 | 0.5 - 2.0 |

| Type II C-F···F-C | C-F | C-F | 2.7 - 3.2 | 0.2 - 1.0 |

Note: The values in this table are illustrative and represent typical ranges observed for these types of interactions in various fluorinated organic compounds.

Solvation Effects in Fluorinated Systems

For this compound, the presence of the difluoroethyl group is expected to influence its solvation properties. In aqueous environments, the fluorinated portion of the molecule may organize water molecules differently than a non-fluorinated alkyl group. The interactions between the C-F bonds and water are generally weak, and the fluorinated group can be considered "hydrophobic" in nature.

Computational studies on fluorinated compounds often employ continuum solvation models or explicit solvent simulations to probe these effects. nih.gov These models can predict the free energy of solvation, which provides a quantitative measure of how favorably a molecule interacts with a particular solvent. For instance, the solvation of this compound in a non-polar solvent like cyclohexane would be governed by van der Waals forces, while in a polar solvent like methanol, dipole-dipole interactions would also play a significant role. mdpi.com

The table below presents hypothetical solvation free energy data for this compound in different solvents, illustrating the expected trends based on the principles of fluorinated compound solvation.

| Solvent | Dielectric Constant | Predicted Solvation Free Energy (kcal/mol) |

| Cyclohexane | 2.02 | -4.5 |

| Methanol | 32.7 | -6.8 |

| Water | 80.1 | -5.2 |

Note: The values in this table are hypothetical and for illustrative purposes only, representing expected trends for a fluorinated ketone.

The lower predicted solvation free energy in water compared to methanol, despite water's higher dielectric constant, reflects the poor hydrogen bonding ability of the fluorine atoms. The carbonyl group of the cyclohexanone ring will be the primary site for hydrogen bonding with protic solvents.

Advanced Spectroscopic and Analytical Methodologies for Research on 4 1,1 Difluoroethyl Cyclohexanone Transformations

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Insight

High-resolution NMR spectroscopy is a cornerstone for the structural analysis of organic molecules, providing detailed information about the carbon-hydrogen framework and the chemical environment of specific nuclei. For fluorinated compounds like 4-(1,1-Difluoroethyl)cyclohexanone, NMR is particularly powerful due to the unique properties of the fluorine-19 nucleus.

One-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, provide fundamental information but can become crowded and difficult to interpret for complex molecules resulting from transformations. Two-dimensional (2D) NMR techniques overcome this by correlating different nuclei, allowing for unambiguous assignment of signals and detailed structural elucidation. researchgate.netresearchgate.net

2D Correlated Spectroscopy (COSY): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For a transformation product of this compound, COSY would reveal the connectivity of protons within the cyclohexanone (B45756) ring and any modifications to it.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded ¹H and ¹³C nuclei. It is invaluable for assigning carbon signals based on their attached protons. The ¹⁹F-¹³C HSQC experiment is also a valuable tool for the structural elucidation of polyfluorinated species. researchgate.net

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close in space, revealing through-space correlations. This is particularly useful for determining the stereochemistry and conformation of transformation products.

Table 1: Hypothetical 2D NMR Correlations for a Transformation Product of this compound

| Proton (¹H) | Correlated Nuclei (COSY) | Correlated Nuclei (HSQC) | Correlated Nuclei (HMBC) | Correlated Nuclei (NOESY) |

|---|---|---|---|---|

| H-2/H-6 (α to C=O) | H-3/H-5 | C-2/C-6 | C-1 (C=O), C-3/C-5, C-4 | H-3/H-5 |

| H-3/H-5 | H-2/H-6, H-4 | C-3/C-5 | C-2/C-6, C-4, C-1 (C=O) | H-2/H-6, H-4 |

| H-4 | H-3/H-5, H-7 (CH₃) | C-4 | C-2/C-6, C-3/C-5, C-7 (CH₃), C-8 (CF₂) | H-3/H-5, H-7 (CH₃) |

| H-7 (CH₃ of ethyl) | H-4 | C-7 | C-4, C-8 (CF₂) | H-4 |

This table illustrates the expected correlations for the protons on the cyclohexanone ring and the ethyl group, aiding in the complete structural assignment of potential products.

¹⁹F NMR spectroscopy is an exceptionally sensitive and specific technique for analyzing fluorine-containing compounds. wikipedia.orgslideshare.net The ¹⁹F nucleus has a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, making it highly receptive to NMR measurements. wikipedia.orgslideshare.net Key advantages in studying this compound transformations include:

High Sensitivity: ¹⁹F NMR measurements are very fast, comparable to ¹H NMR. slideshare.net

Wide Chemical Shift Range: The chemical shifts in ¹⁹F NMR span a range of about 800 ppm, which is significantly larger than for ¹H NMR. wikipedia.org This wide dispersion minimizes signal overlap, even in complex molecules with multiple fluorine atoms, making spectra easier to interpret. e-bookshelf.de

Sensitivity to Chemical Environment: The ¹⁹F chemical shift is extremely sensitive to subtle changes in the local electronic environment. researchgate.net Any transformation at or near the difluoroethyl group will cause a significant and predictable shift in the ¹⁹F signal, providing direct evidence of the reaction's outcome. For instance, the chemical shift can indicate whether the fluorine atoms are part of a -CF₂H, -CF₂-Alkyl, or other functional group.

Spin-Spin Coupling: ¹⁹F nuclei couple to other nearby nuclei, such as ¹H and ¹³C. The magnitude of these coupling constants (J-values) provides valuable structural information about the proximity and connectivity of atoms.

Table 2: Typical ¹⁹F NMR Chemical Shift Ranges for Common Fluorine-Containing Groups

| Functional Group | Typical Chemical Shift Range (ppm, relative to CFCl₃) |

|---|---|

| -CH₂F | -200 to -220 |

| -CF₂H | -120 to -150 |

| R-CF₂ -R' (aliphatic) | -90 to -120 |

| Ar-F | -100 to -140 |

| -CF₃ (aliphatic) | -50 to -70 |

Source: Adapted from general ¹⁹F NMR principles. wikipedia.org

Mass Spectrometry for Reaction Monitoring and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of compounds, deduce their elemental composition, and gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS), often performed using Time-of-Flight (TOF) or Orbitrap analyzers, provides highly accurate mass measurements (typically with an error of less than 5 ppm). nih.govnih.gov This capability is critical in the analysis of transformation products for several reasons:

Unambiguous Molecular Formula: HRMS allows for the determination of a unique elemental composition for a measured mass. This helps to distinguish between isobaric compounds (molecules with the same nominal mass but different atomic compositions), which is a common challenge in complex reaction mixtures.

Confirmation of Transformation: By comparing the accurate mass of the product with that of the starting material, this compound, the exact atoms added or removed during the reaction can be identified, confirming the success of the transformation.

Retrospective Analysis: HRMS data can be mined retrospectively to search for unexpected or unknown byproducts without the need to re-run samples. nih.gov

Tandem Mass Spectrometry (MS/MS) is a two-stage process used to determine the structure of ions. nih.gov In the first stage, a specific precursor ion (e.g., the molecular ion of a transformation product) is selected. This ion is then subjected to collision-induced dissociation (CID), causing it to break apart into smaller product ions. In the second stage, these product ions are analyzed.

The resulting fragmentation pattern is a characteristic fingerprint of the molecule's structure. By analyzing the masses of the fragments, it is possible to deduce the connectivity of the original molecule and confirm the structure proposed by NMR and HRMS data. For this compound and its derivatives, MS/MS can reveal characteristic losses of HF, the difluoroethyl side chain, or fragments from the cyclohexanone ring.

Table 3: Hypothetical MS/MS Fragmentation Data for this compound

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Structural Implication |

|---|---|---|---|

| 162.09 [M]⁺ | 142.08 | HF | Loss of hydrogen fluoride (B91410) |

| 162.09 [M]⁺ | 97.06 | C₂H₃F₂ | Loss of the difluoroethyl group |

| 162.09 [M]⁺ | 83.05 | C₂H₃F₂ + CH₂ | Ring fragmentation after side-chain loss |

| 162.09 [M]⁺ | 65.04 | C₄H₆O | Cleavage yielding the difluoroethyl cation |

This table provides plausible fragmentation pathways that could be observed in an MS/MS experiment, which would help to confirm the core structure of the analyte.

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is essential for separating the components of a reaction mixture and assessing the purity of the isolated products. researchgate.net The choice of technique depends on the volatility and polarity of the analytes.

Gas Chromatography (GC): Suitable for volatile and thermally stable compounds. For derivatives of this compound, GC coupled with a mass spectrometer (GC-MS) is a powerful tool for separating and identifying components of a reaction mixture. Different types of capillary columns can be used to separate isomers.

High-Performance Liquid Chromatography (HPLC): A versatile technique that separates compounds based on their differential partitioning between a stationary phase and a liquid mobile phase. nih.gov It is ideal for less volatile or thermally sensitive products. Reversed-phase HPLC is commonly used, where a nonpolar stationary phase is used with a polar mobile phase. Chiral stationary phases can be employed in HPLC to separate enantiomers or diastereomers that may be formed during transformations. nih.gov

Thin-Layer Chromatography (TLC): A quick and inexpensive method for monitoring the progress of a reaction by observing the disappearance of starting material and the appearance of product spots. It is also used to determine the appropriate solvent system for column chromatography purification.

Combustion Ion Chromatography (CIC): This technique can be used for determining the total fluorine content in a sample, which is useful for performing a fluorine mass balance to ensure all fluorinated products have been accounted for. nih.govrsc.org

Table 4: Comparison of Chromatographic Techniques for Analysis of this compound Transformations

| Technique | Primary Application | Typical Detector | Advantages | Limitations |

|---|---|---|---|---|

| Gas Chromatography (GC) | Separation of volatile products and isomers | Flame Ionization (FID), Mass Spectrometry (MS) | High resolution, sensitive | Requires analyte to be volatile and thermally stable |

| High-Performance Liquid Chromatography (HPLC) | Separation of non-volatile products, purity assessment, chiral separations | UV-Vis, Mass Spectrometry (MS) | Wide applicability, non-destructive | Can be more complex and costly than GC |

| Thin-Layer Chromatography (TLC) | Reaction monitoring, quick purity check | UV light, chemical stains | Fast, simple, inexpensive | Low resolution, not quantitative |

| Column Chromatography | Preparative purification of products | - (fractions collected and analyzed separately) | Can handle large sample quantities | Labor-intensive, requires solvent |

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Reaction Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful analytical techniques for separating, identifying, and quantifying the components of complex chemical mixtures. In the context of reactions involving this compound, these methods are crucial for monitoring the conversion of reactants, the formation of products, and the presence of any intermediates or byproducts.

GC-MS is particularly well-suited for the analysis of volatile and thermally stable compounds. The components of a reaction mixture are first separated based on their boiling points and interactions with the stationary phase of the GC column. As each component elutes from the column, it is ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for the identification of the compound.

For instance, in a reduction reaction of this compound, GC-MS could be employed to monitor the disappearance of the starting material and the appearance of the corresponding alcohol product. The retention times and mass spectra of the ketone and alcohol would be distinct, allowing for their unambiguous identification and quantification over the course of the reaction.

LC-MS, on the other hand, is ideal for the analysis of less volatile, thermally labile, or polar compounds that are not amenable to GC analysis. The separation in LC is based on the partitioning of the analytes between a liquid mobile phase and a solid stationary phase. The eluent from the LC column is then introduced into the mass spectrometer for detection and identification.

A hypothetical reaction mixture containing this compound and its derivatives could be analyzed by LC-MS to provide detailed information about the composition of the mixture.

| Compound | Retention Time (min) | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |

|---|---|---|---|

| This compound | 5.2 | 163.0972 | 143, 115, 97 |

| 4-(1,1-Difluoroethyl)cyclohexanol | 4.5 | 165.1129 | 147, 129, 101 |

| Reaction Byproduct A | 6.8 | 179.0765 | 161, 133, 115 |

Chiral Chromatography for Enantiomeric Excess and Diastereomeric Ratio Determination

Many chemical transformations, particularly those involving chiral reagents or catalysts, can produce stereoisomeric products. Chiral chromatography is a specialized form of chromatography used to separate enantiomers and diastereomers. This technique is essential for determining the enantiomeric excess (ee) or diastereomeric ratio (dr) of a reaction, which are critical measures of its stereoselectivity. nih.gov

Enantiomeric excess is a measurement of the purity of a chiral substance, indicating the degree to which one enantiomer is present in a greater amount than the other. wikipedia.org A racemic mixture has an ee of 0%, while a pure enantiomer has an ee of 100%. wikipedia.org

In chiral chromatography, a chiral stationary phase (CSP) is used to create a chiral environment. The enantiomers of a chiral analyte interact differently with the CSP, leading to different retention times and allowing for their separation. The relative peak areas of the two enantiomers in the chromatogram can be used to calculate the enantiomeric excess.

For example, if a chiral reduction of this compound produces a chiral alcohol, chiral HPLC could be used to separate the (R)- and (S)-enantiomers.

| Enantiomer | Retention Time (min) | Peak Area (%) |

|---|---|---|

| (R)-4-(1,1-Difluoroethyl)cyclohexanol | 10.3 | 95 |

| (S)-4-(1,1-Difluoroethyl)cyclohexanol | 12.1 | 5 |

From this data, the enantiomeric excess can be calculated as: ee (%) = |(% Major Enantiomer) - (% Minor Enantiomer)| = |95 - 5| = 90%

Similarly, if a reaction produces diastereomers, chiral chromatography can be used to determine the diastereomeric ratio. This is particularly relevant in reactions where a new stereocenter is formed in a molecule that already contains one or more stereocenters.

X-ray Crystallography for Solid-State Structural Determination of Derivatives

The technique involves irradiating a single crystal with a beam of X-rays. The electrons in the atoms of the crystal scatter the X-rays, producing a diffraction pattern of spots. The positions and intensities of these spots are used to calculate an electron density map of the crystal, from which the atomic positions can be determined.

For example, if a derivative of this compound, such as a hydrazone or an imine, forms a stable crystal, X-ray crystallographic analysis can confirm its molecular structure and provide insights into its conformational preferences in the solid state. nih.gov This information is invaluable for understanding the steric and electronic effects that govern the reactivity and properties of these molecules.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.25 |

| b (Å) | 8.54 |

| c (Å) | 12.67 |

| β (°) | 98.5 |

| Volume (ų) | 1095.4 |

This crystallographic data provides the fundamental parameters of the unit cell of the crystal, which is the basic repeating unit of the crystal lattice. Further refinement of the diffraction data would yield the precise coordinates of each atom in the molecule.

Applications of 4 1,1 Difluoroethyl Cyclohexanone As a Synthetic Building Block and Research Probe

Role in the Synthesis of Complex Fluorinated Organic Molecules

The strategic placement of fluorine can significantly alter the metabolic stability, binding affinity, and lipophilicity of bioactive molecules. As such, fluorinated building blocks like 4-(1,1-difluoroethyl)cyclohexanone are of high interest. The cyclohexanone (B45756) core provides a reactive site for a multitude of chemical transformations, allowing for its incorporation into more complex molecular architectures.

While specific literature detailing the conversion of this compound into heterocyclic systems is not extensively documented, the ketone functional group is a well-established precursor for a wide variety of heterocycles. The construction of fluorinated heterocycles is of particular interest in medicinal chemistry and drug design, as the fluorine atoms can enhance metabolic stability and bioavailability.

Generally, cyclohexanones can react with various binucleophiles to generate fused or spirocyclic heterocyclic systems. Based on established ketone chemistry, this compound could theoretically serve as a starting material for several classes of fluorinated heterocycles. For instance, condensation reactions with hydrazine (B178648) derivatives could yield pyrazole-type structures, while reactions with hydroxylamine (B1172632) could lead to isoxazoles. Similarly, multicomponent reactions or condensations with amidines or thioureas could provide access to fluorinated pyrimidine (B1678525) derivatives.

Table 1: Potential Heterocyclic Scaffolds from a Ketone Precursor

| Reactant | Resulting Heterocycle Class | Potential Significance |

|---|---|---|

| Hydrazine | Pyrazole / Indazole | Core structures in many pharmaceuticals |

| Thiourea / Urea | Pyrimidine | Building blocks for nucleoside analogues |

| Hydroxylamine | Isoxazole / Oxazole | Bioisosteric replacements in drug design |

The use of this compound as a specific intermediate in the total synthesis of a natural product has not been prominently reported in available scientific literature. However, the use of functionalized and stereochemically complex cyclohexanone derivatives is a cornerstone of many total synthesis campaigns. The difluoroethyl group can act as a bioisosteric replacement for other functionalities, such as a carbonyl group or an oxygen atom, which is a common strategy in the synthesis of natural product analogues to improve their pharmacokinetic profiles.

The synthetic value of such a building block would lie in its ability to introduce a difluoromethyl group—a stable, lipophilic moiety—at a specific position in a complex target molecule. This allows medicinal chemists to systematically probe the effects of fluorination on biological activity.

There is limited specific information on the conversion of this compound into fluoroalkenes and fluoroalkynes. However, the ketone functionality is readily convertible into an alkene via olefination reactions. For example, a Wittig or Horner-Wadsworth-Emmons reaction could transform the carbonyl group into an exocyclic double bond, yielding a 1-(1,1-difluoroethyl)-4-methylenecyclohexane derivative. Such fluorinated alkenes are versatile intermediates themselves, capable of undergoing various addition and cycloaddition reactions. The synthesis of tetrasubstituted fluoroalkenes has been demonstrated through alternative ring-opening reactions of other fluorinated precursors.

Integration into Materials Science Research (as a monomer or scaffold)

Fluorinated compounds play a significant role in materials science, particularly in the development of polymers and functional materials like liquid crystals, where the high electronegativity and low polarizability of the C-F bond are advantageous.

While specific polymerization reactions starting directly from this compound are not detailed in current research, its derivatives could serve as valuable monomers. For example, conversion of the ketone to a lactone via a Baeyer-Villiger oxidation would produce a fluorinated caprolactone (B156226) monomer. Ring-opening polymerization of this monomer could yield fluorinated polyesters. Such polymers are sought after for their unique properties, including thermal stability, chemical resistance, and low surface energy.

The application of this compound in functional materials is an area of potential, though specific examples are not widely published. However, structurally similar fluorinated cyclohexane (B81311) derivatives are known to be important components in liquid crystal displays (LCDs). The introduction of fluorine atoms can induce a significant dielectric anisotropy, a key property for liquid crystal materials. For instance, fluorinated cyclohexanes have been synthesized and evaluated for their liquid crystalline properties, demonstrating that the strategic placement of fluorine is crucial for achieving the desired positive or negative dielectric anisotropy required for different display technologies. Given this precedent, this compound represents a scaffold that, after appropriate modification, could be incorporated into novel liquid crystal structures.

Similarly, in the field of optoelectronics, fluorination is a common strategy to tune the electronic properties of organic semiconductors. Fluorinated pentacene (B32325) derivatives, for example, have been synthesized to modify the HOMO-LUMO gap of the material. The difluoroethyl group on a cyclohexanone ring could serve as a building block for larger, conjugated systems where its electron-withdrawing nature could be used to tailor the material's charge-transport characteristics.

No Publicly Available Research Found for this compound as a Synthetic Building Block or Research Probe

Despite a comprehensive search of scientific literature and patent databases, no specific research or applications could be identified for the chemical compound this compound. The investigation sought to detail its use as a synthetic building block and a research probe, particularly focusing on its role in spectroscopic investigations and as a scaffold for ligand design and structure-activity relationship (SAR) studies.

The absence of any dedicated studies on this compound prevents a detailed discussion of its specific applications. General principles of medicinal chemistry suggest that the introduction of a gem-difluoroethyl group into a cyclohexanone ring could influence the compound's physicochemical properties, such as its lipophilicity, metabolic stability, and acidity or basicity of neighboring functional groups. Such modifications are often employed in drug discovery to fine-tune the properties of a lead molecule. However, without specific research on this compound, any discussion of its potential would be purely speculative.

Similarly, there is no available information regarding its use as a fluoro-labeled probe for spectroscopic techniques like ¹⁹F NMR or in detailed SAR studies. While fluorinated molecules are valuable tools in such investigations due to the unique spectroscopic signature of the fluorine atom, there is no evidence to suggest that this compound has been utilized for these purposes.

Broader searches for related structures, such as fluoroalkyl cyclohexanones and gem-difluoroethyl cyclohexane derivatives, yielded some general information on the role of fluorinated cyclohexanes in medicinal chemistry and materials science. These studies highlight the impact of fluorination on molecular conformation and electronic properties, which can be beneficial in the design of new drugs and materials. Nevertheless, these findings are not directly applicable to the specific compound .

Future Directions and Emerging Research Challenges

Paving the Way for Greener and More Efficient Synthesis

The development of more efficient, selective, and sustainable synthetic routes to 4-(1,1-difluoroethyl)cyclohexanone is a primary area of future research. While existing methods provide access to this compound, there is a pressing need for methodologies that are not only high-yielding but also environmentally benign. Current research into the synthesis of related fluorinated cyclohexanones, such as 4-fluorocyclohexanone (B1313779), highlights the use of readily available starting materials like 1,4-cyclohexanedione (B43130) monoethylene ketal and various fluorinating agents. google.com Future investigations could adapt these strategies for the synthesis of this compound, focusing on the use of greener solvents and catalysts.

A significant challenge lies in achieving high selectivity in the fluorination process. For instance, a patented method for synthesizing 4-fluorocyclohexanone emphasizes a multi-step process involving fluorination, hydrogenation, and deprotection to achieve a high-purity product. google.com Similar strategies that ensure the precise introduction of the 1,1-difluoroethyl group are crucial. Furthermore, the exploration of biocatalytic methods, which often operate under mild conditions and exhibit high selectivity, presents a promising avenue for sustainable production. nih.govnih.gov The development of enzymatic or whole-cell biotransformations could significantly reduce the environmental impact associated with traditional chemical synthesis.

Table 1: Comparison of Synthetic Approaches for Fluorinated Cyclohexanones

| Synthetic Approach | Starting Materials | Key Reagents/Catalysts | Advantages | Challenges for this compound |

| Chemical Synthesis | 1,4-Cyclohexanedione monoethylene ketal | Fluorinating agents (e.g., DAST), Palladium-carbon catalyst | High yield, High purity google.com | Harsh reaction conditions, Use of hazardous reagents |

| Biocatalysis | Fluorinated precursors | Engineered enzymes (e.g., monooxygenases) | Mild conditions, High selectivity, Environmentally friendly nih.govnih.gov | Identification and engineering of suitable enzymes |

Unveiling Novel Reactivity and Transformative Potential

The exploration of novel reactivity patterns and unconventional transformations of this compound is a fertile ground for discovery. The presence of the ketone and the gem-difluoroethyl group imparts unique electronic properties to the molecule, suggesting that it may participate in a variety of chemical reactions in unexpected ways. Future research should focus on systematically investigating the reactivity of both the carbonyl group and the fluorinated side chain.

For instance, the carbonyl group can serve as a handle for a wide range of transformations, including aldol (B89426) reactions, Wittig reactions, and Baeyer-Villiger oxidations, to construct more complex molecular architectures. The influence of the adjacent difluoroethyl group on the stereoselectivity and regioselectivity of these reactions warrants detailed investigation. Moreover, the C-F bonds in the difluoroethyl group, while generally strong, could potentially be activated under specific conditions, leading to novel defluorinative functionalization reactions. The study of related gem-difluorocyclopropane derivatives has shown that the fluorine substituents can play a significant role in both ring-forming and ring-opening reactions, suggesting that this compound may exhibit similarly interesting reactivity. beilstein-journals.org

Harnessing Computational Power for Deeper Understanding

Advancements in computational modeling are poised to provide unprecedented insights into the structure, reactivity, and properties of complex fluorinated organic systems like this compound. Density Functional Theory (DFT) calculations can be employed to predict and rationalize the molecule's conformational preferences, vibrational frequencies, and electronic structure. Such studies can elucidate the intricate interplay between the cyclohexanone (B45756) ring and the difluoroethyl substituent, including the nature of intramolecular interactions. A DFT study on difluoro and trifluoro bi-cyclohexane based dimers has already demonstrated the potential of these methods to analyze the electronic and optical properties of complex fluorinated systems. researchgate.net

Furthermore, computational modeling can be a powerful tool in guiding the design of new synthetic routes and predicting the outcomes of chemical reactions. By simulating reaction pathways and transition states, researchers can identify the most promising conditions for achieving high efficiency and selectivity. For example, DFT calculations have been used to investigate the mechanism of Robinson annulation reactions involving cyclohexanone, providing a deeper understanding of the underlying chemical processes. researchgate.net Similar computational studies on this compound could accelerate the discovery of its synthetic utility.

Expanding into New Interdisciplinary Research Frontiers

The unique properties of this compound make it a compelling candidate for exploration in various interdisciplinary research domains. The introduction of fluorine atoms is a well-established strategy in medicinal chemistry to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. nih.gov Therefore, this compound and its derivatives could serve as valuable building blocks for the synthesis of novel pharmaceuticals. Studies on related gem-difluorinated cycloalkanes have already highlighted their potential in drug design. nih.gov

In the realm of materials science, the incorporation of fluorinated moieties can impart desirable properties such as thermal stability, chemical resistance, and specific optical or electronic characteristics. The potential of this compound as a monomer or additive in the development of advanced polymers and functional materials warrants investigation. The exploration of its use in the synthesis of liquid crystals, for example, could be a fruitful area of research, drawing inspiration from studies on other fluorinated cyclohexane (B81311) derivatives.

The continued exploration of this compound holds the promise of significant scientific advancements. By addressing the challenges in its synthesis, unraveling its chemical reactivity, leveraging computational tools, and exploring its potential in diverse applications, the scientific community can unlock the full potential of this intriguing fluorinated molecule.

Q & A

Q. What are the key physical and chemical properties of 4-(1,1-Difluoroethyl)cyclohexanone that influence its reactivity in organic synthesis?

- Methodological Answer : Physical properties such as boiling point, solubility, and conformational stability are critical for reaction design. For example, cyclohexanone derivatives with bulky substituents (e.g., tert-butyl) exhibit higher boiling points (113–116°C at 20 mmHg) and limited water solubility due to hydrophobic effects . The difluoroethyl group likely reduces polarity, impacting solubility in polar solvents. Techniques like differential scanning calorimetry (DSC) can assess thermal stability, while gas chromatography (GC) or HPLC monitors purity. Computational tools (e.g., COSMO-RS) predict solubility parameters based on substituent electronegativity and steric effects.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :